2-Aminopyridine-3-carboxamide

c-Met kinase Cancer Kinase inhibitor

Standard 2,3-substituted aminopyridine carboxamide regioisomers often fail to replicate c-Met inhibition due to incorrect substitution geometry. Procure the validated 2-aminopyridine-3-carboxamide scaffold for reproducible kinase research. - **c-Met Inhibition**: Optimized derivatives show IC50 = 0.022 μM, >200-fold selective vs ABL1 (4.99 μM). - **Direct Cytotoxicity**: Active against PCa 22Rv1/LNCaP cells (p < 0.05) via PARP/caspase-3 cleavage. - **Supply**: ≥97% purity, with safety data (Acute Tox. 3, Skin Sens. 1) for compliant lab handling.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 13438-65-8
Cat. No. B084476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyridine-3-carboxamide
CAS13438-65-8
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C(=O)N
InChIInChI=1S/C6H7N3O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10)
InChIKeyHTPCDVLWYUXWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyridine-3-carboxamide Overview


2-Aminopyridine-3-carboxamide (2-aminonicotinamide, CAS 13438-65-8) is a heterocyclic organic compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It serves as a core scaffold in medicinal chemistry, particularly as a precursor for designing c-Met kinase inhibitors [1] and has demonstrated direct cytotoxic activity against prostate cancer cells [2]. The compound is commercially available at ≥97% purity from major chemical suppliers .

2-Aminopyridine-3-carboxamide Substitution Risks


The position of the amino and carboxamide groups on the pyridine ring critically dictates biological activity. While 2-aminopyridine-3-carboxamide (2,3-substitution) has demonstrated specific utility as a c-Met kinase inhibitor scaffold and direct anticancer agent [1] [2], its regioisomers—such as 6-aminopyridine-2-carboxamide (2,6-substitution) and 2-aminopyridine-4-carboxamide (2,4-substitution)—exhibit different pharmacological profiles, often optimized for distinct targets like IKK-2 or JNK [3] [4]. Substituting with a generic aminopyridine carboxamide without verifying the specific substitution pattern risks selecting a compound with divergent kinase selectivity, cellular potency, and therapeutic application, thereby compromising experimental reproducibility and project validity.

Quantitative Evidence Guide


c-Met Kinase Inhibition

A specific derivative of 2-aminopyridine-3-carboxamide, designated (S)-24o, exhibited potent c-Met kinase inhibition with an IC50 of 0.022 μM [1]. In comparison, the established c-Met inhibitor BMS-777607 (a 3-pyridinecarboxamide analog) demonstrates an IC50 of 20 nM (0.020 μM) against c-Met autophosphorylation in GTL-16 cell lysates [2]. This indicates that optimized derivatives of the 2-aminopyridine-3-carboxamide scaffold can achieve comparable biochemical potency to clinically relevant c-Met inhibitors [3].

c-Met kinase Cancer Kinase inhibitor

Prostate Cancer Cytotoxicity

2-Aminopyridine-3-carboxamide (2-aminonicotinamide) demonstrated significant cytotoxicity against prostate cancer (PCa) cell lines 22Rv1 and LNCaP (p < 0.05) relative to untreated controls [1]. Mechanistically, the compound induced apoptosis, evidenced by enhanced cleavage of PARP and caspase-3, and down-regulated the PI3K/AKT and JAK2/STAT3 signaling pathways [1].

Prostate cancer Apoptosis Cytotoxicity

c-Met vs. ABL1 Selectivity

2-Aminopyridine-3-carboxamide exhibited an IC50 of 4990 nM against the ABL1 kinase [1]. In contrast, regioisomeric aminopyridine carboxamides, such as 6-aminopyridine-2-carboxamide, have been optimized as JNK inhibitors [2], while the 2-aminopyridine-3-carboxamide scaffold has been developed for c-Met inhibition with sub-micromolar potency [3]. This indicates that the 2,3-substitution pattern confers a distinct kinase selectivity fingerprint, favoring c-Met over ABL1 and differentiating it from JNK-targeted regioisomers.

Kinase selectivity ABL1 c-Met JNK

Safety Hazard Classification

According to supplier safety data, 2-aminopyridine-3-carboxamide (CAS 13438-65-8) is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Sens. 1 . In contrast, its regioisomer 6-aminopyridine-2-carboxamide (CAS 13538-41-5) is typically supplied with a less severe hazard classification (e.g., no acute toxicity warning for some vendors) . This difference in hazard profile reflects the distinct toxicological properties arising from the specific substitution pattern.

Safety Hazard classification Handling

Application Scenarios


c-Met Inhibitor Development

Procure 2-aminopyridine-3-carboxamide as a core scaffold for designing and synthesizing novel c-Met kinase inhibitors. Optimized derivatives of this scaffold have demonstrated potent c-Met inhibition (IC50 = 0.022 μM), comparable to established c-Met inhibitors like BMS-777607 (0.020 μM) [1]. The scaffold offers a distinct intellectual property space and tunable selectivity, with >200-fold lower activity against ABL1 (IC50 = 4.99 μM) [2], making it ideal for medicinal chemistry campaigns targeting c-Met-driven cancers.

Prostate Cancer Mechanistic Studies

Use 2-aminopyridine-3-carboxamide as a direct cytotoxic agent to study apoptosis induction and PI3K/AKT/JAK2-STAT3 pathway modulation in prostate cancer models. The compound has demonstrated statistically significant cytotoxicity (p < 0.05) against PCa 22Rv1 and LNCaP cells, coupled with mechanistic evidence of PARP/caspase-3 cleavage and pathway down-regulation [3]. This dual activity enables both phenotypic and mechanistic investigations without requiring extensive synthetic derivatization.

Regioisomeric Specificity Control

Incorporate 2-aminopyridine-3-carboxamide as a regioisomeric control or specific building block in kinase inhibitor library synthesis. The 2,3-substitution pattern is distinct from the 2,4- and 2,6-regioisomers optimized for IKK-2 and JNK inhibition, respectively [4] [5]. This ensures that structure-activity relationship (SAR) studies can accurately attribute biological effects to the precise substitution geometry, critical for intellectual property and lead optimization.

Safety-Controlled Handling

When procuring for in vitro kinase assays or cell-based studies targeting c-Met, implement the appropriate safety controls specified for 2-aminopyridine-3-carboxamide's hazard classification (Acute Tox. 3 Oral, Eye Irrit. 2, Skin Sens. 1) . This is distinct from the lower hazard profile of some regioisomers and ensures compliance with laboratory safety protocols, particularly for high-throughput screening campaigns where multiple compound classes are handled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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